N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The compound contains two carbon and three nitrogen atoms in its triazole ring, making it capable of binding in biological systems with a variety of enzymes and receptors .
Molecular Structure Analysis
The molecular structure of the compound is complex, with a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This structure allows the compound to make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Receptor Ligand Potential
Compounds similar to "N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" have been investigated for their affinity and selectivity towards adenosine receptors. These studies are foundational for developing novel therapeutic agents targeting neurological and cardiovascular diseases. For example, derivatives of 1,2,3-triazolo[4,5-d]pyridazines and 1,2,4-triazolo[4,3-a]pyrazines have shown significant affinity and selectivity for the A1 receptor subtype, indicating their potential in drug development for disorders involving adenosine dysregulation (Biagi et al., 1999).
Antimicrobial and Anticonvulsant Activities
Research has also highlighted the antimicrobial properties of triazolo and pyridazine derivatives. New thienopyrimidine derivatives, for instance, have exhibited pronounced antimicrobial activity, underscoring their relevance in addressing antibiotic resistance (Bhuiyan et al., 2006). Similarly, studies on 1,2,4-triazolo[4,3-a]pyrazines and related compounds have revealed potent anticonvulsant activity, suggesting their utility in developing new treatments for seizure disorders (Kelley et al., 1995).
Heterocyclic Compound Synthesis
The synthesis and structural analysis of heterocyclic compounds, such as pyridazine analogs, have significant pharmaceutical importance. Studies have demonstrated the process of synthesizing and characterizing such compounds, providing a foundation for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been detailed, with insights into its structure through X-ray diffraction, density functional theory calculations, and other spectroscopic techniques (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5OS/c1-14-5-7-15(8-6-14)22(30)25-12-11-20-27-26-19-9-10-21(28-29(19)20)31-13-16-17(23)3-2-4-18(16)24/h2-10H,11-13H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUJOQQRILGKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.